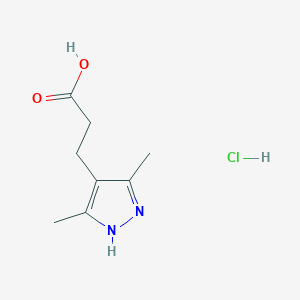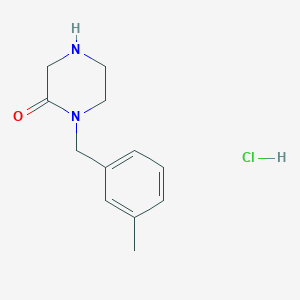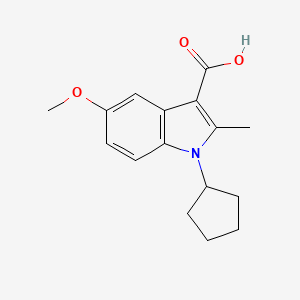
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . The total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .
Molecular Structure Analysis
The molecular structure of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a versatile material used in scientific research. It offers potential applications in drug discovery, organic synthesis, and pharmaceutical development, owing to its unique structural properties and diverse functionality.
Chemical Reactions Analysis
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . CYP2A6 was also reported to oxidize indole at the C-2, C-3, and C-6 positions to synthesize oxindole, indoxyl (3-hydroxyindole), and 6-hydroxyindole, respectively .
Applications De Recherche Scientifique
Spectroscopic Profiling and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a close derivative, has been synthesized and characterized using various spectroscopic techniques like FT-IR, FT-Raman, and NMR. The study focused on exploring the molecule's electronic nature, bonding structures, and reactivity. It also investigated its nonlinear optical (NLO) properties, which are significant in materials science and photonics (Almutairi et al., 2017).
Synthesis of Novel Indole-Benzimidazole Derivatives
Research has been conducted on the synthesis of novel indole derivatives, which include 2-Methylindole-3-acetic acid and its 5-methoxy derivative. These compounds are synthesized from respective phenylhydrazines and have applications in creating combined indole-benzimidazoles, potentially useful in medicinal chemistry (Wang et al., 2016).
Conformationally Constrained Tryptophan Derivatives
The synthesis of novel tryptophan analogs, with a structural component similar to the 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, has been conducted for peptide and peptoid conformation studies. These derivatives show potential in biochemistry and structural biology for understanding peptide behavior (Horwell et al., 1994).
Structural Studies Using X-ray Diffraction
The crystal structure of 5-methoxyindole-3-acetic acid, structurally similar to the compound of interest, has been studied using X-ray diffraction. Understanding the molecular and crystal structure of such compounds can be crucial in material science and pharmaceutical research (Sakaki et al., 1975).
Potential as a CysLT1 Selective Antagonist
A derivative of indole carboxylic acid has been identified as a potent and selective CysLT1 antagonist, indicating its potential application in medical research and drug development (Chen et al., 2016).
Development of Anti-inflammatory Compounds
Research has been conducted on the interaction of similar indole derivatives with metal ions like Zn(II), Cd(II), and Pt(II), leading to the development of anti-inflammatory drugs. This application is significant in pharmaceutical research (Dendrinou-Samara et al., 1998).
Mécanisme D'action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to impact various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects. The exact nature of these effects would depend on the specific targets and pathways involved.
Orientations Futures
The future directions for the research and development of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid could involve further exploration of its therapeutic prospects . Its potential applications in drug discovery, organic synthesis, and pharmaceutical development suggest promising avenues for future research.
Propriétés
IUPAC Name |
1-cyclopentyl-5-methoxy-2-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-15(16(18)19)13-9-12(20-2)7-8-14(13)17(10)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKUYAQEKIMDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181245-35-1 | |
| Record name | 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



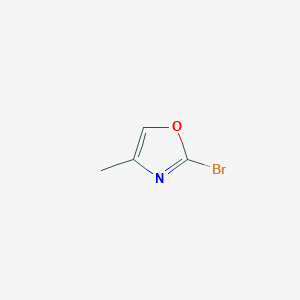
![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)

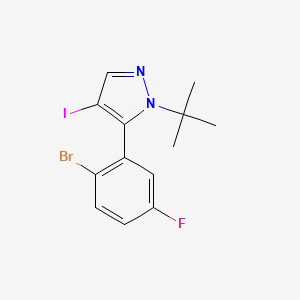
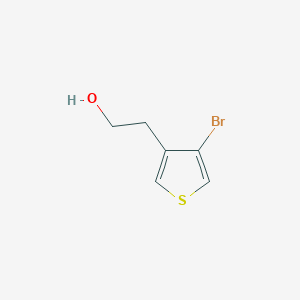

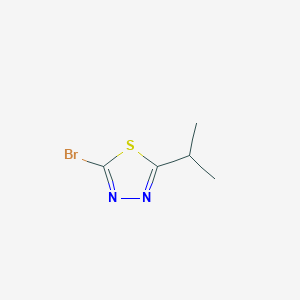
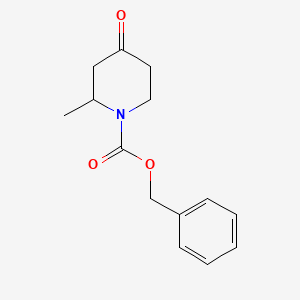
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
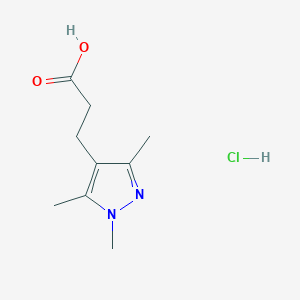
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)
